![molecular formula C15H16ClNO2 B3033428 4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol CAS No. 1021007-28-2](/img/structure/B3033428.png)

4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol

Vue d'ensemble

Description

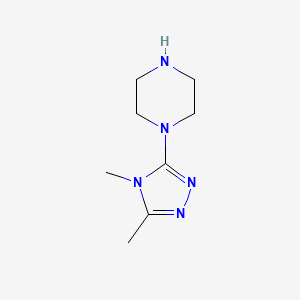

“4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H16ClNO2 and a molecular weight of 277.75 .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol” consists of a phenol group with a chlorine atom at the 4th position and a 2-methoxybenzylamino group at the 2nd position . The average mass of the molecule is 277.746 Da, and the monoisotopic mass is 277.086945 Da .Chemical Reactions Analysis

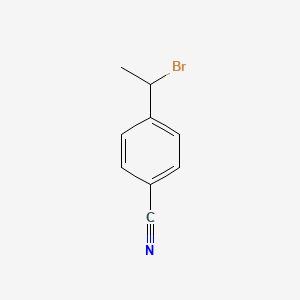

While specific chemical reactions involving “4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol” are not detailed in the retrieved sources, similar compounds often undergo reactions at the benzylic position . These reactions can be either SN1 or SN2 pathways, via the resonance-stabilized carbocation .Applications De Recherche Scientifique

Crystallography

The compound has been studied for its crystal structure . The crystal structure of the compound is monoclinic, with a unique configuration at the C-N bond . The bond lengths and bond angles within the Schiff base agree with the values reported .

Synthesis

The compound can be synthesized from the ethanol solution of 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine . The synthesis process involves stirring the solution for 1 hour to give a clear orange solution, which is then allowed to evaporate slowly in air at room temperature .

Antimicrobial Applications

The compound and its metal complexes have been demonstrated to play an important role as antimicrobial reagents .

Antioxidative Applications

The compound is also known for its antioxidative properties .

Antibiotic Applications

The compound has been used as an antibiotic .

Anticancer Applications

The compound and its metal complexes have been used as anticancer reagents .

Interaction with CT-DNA

The complex’s interaction with CT-DNA has been inferred from the measured spectra .

Structural-Activity Relationship Studies

The compound has been used in the study of structure-activity relationships . The title crystal structure is built up by only one crystallographically independent Schiff base molecule .

Mécanisme D'action

Target of Action

Similar compounds have been known to target bacterial cell membranes , and it’s possible that this compound may have similar targets.

Mode of Action

Based on its structural similarity to other phenolic compounds, it may interact with its targets through a mechanism involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

Similar compounds have been involved in oxidative dehalogenation by microbes, an efficient biological method to degrade halophenols .

Pharmacokinetics

Its molecular formula is chclo, with an average mass of 172609 Da , which suggests it may have good bioavailability due to its relatively small size.

Result of Action

Similar compounds have demonstrated antimicrobial, antioxidative, antibiotic, and anticancer properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol. For instance, the rate of reaction can be affected by the difference in electronegativity . Additionally, the compound’s action may be influenced by the presence of other substances in the environment, such as the Freund’s complete adjuvant (FCA) emulsion .

Propriétés

IUPAC Name |

4-chloro-2-[[(2-methoxyphenyl)methylamino]methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZFLXSCUWPMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)

![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)

![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)

![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)

![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)

![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)